Benzamide, 2-(cyclopropylmethoxy)-N-[(3-fluoro-4-methoxyphenyl)methyl]-5-(3-formyl-2-pyridinyl)-
Description
The compound "Benzamide, 2-(cyclopropylmethoxy)-N-[(3-fluoro-4-methoxyphenyl)methyl]-5-(3-formyl-2-pyridinyl)-" is a structurally complex benzamide derivative characterized by three key substituents:
- A cyclopropylmethoxy group at the 2-position of the benzamide core.
- An N-[(3-fluoro-4-methoxyphenyl)methyl] moiety, introducing a fluorine atom and methoxy group on the aromatic ring.
- A 5-(3-formyl-2-pyridinyl) substituent, incorporating a pyridine ring with a formyl functional group.
The structural complexity highlights its uniqueness compared to simpler benzamide analogs.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[(3-fluoro-4-methoxyphenyl)methyl]-5-(3-formylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4/c1-31-23-8-6-17(11-21(23)26)13-28-25(30)20-12-18(24-19(14-29)3-2-10-27-24)7-9-22(20)32-15-16-4-5-16/h2-3,6-12,14,16H,4-5,13,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQPYJCYNNIJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)C3=C(C=CC=N3)C=O)OCC4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2-(cyclopropylmethoxy)-N-[(3-fluoro-4-methoxyphenyl)methyl]-5-(3-formyl-2-pyridinyl)- is a notable example, exhibiting potential therapeutic applications. This article delves into the biological activity of this compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula: C_{19}H_{20}F_{1}N_{2}O_{3}
- Molecular Weight: 344.37 g/mol
- CAS Number: [Not specified in the provided data]
The compound features a benzamide core with various substituents, including a cyclopropylmethoxy group and a pyridine moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that benzamide derivatives can exhibit a range of biological activities, including:
- Anticancer Activity: Several studies have highlighted the potential of benzamide compounds in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties: The presence of specific functional groups in benzamide derivatives has been linked to antimicrobial activity. A related study demonstrated that certain benzamide compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects: Benzamides have also been investigated for their anti-inflammatory properties. Compounds with similar structural characteristics have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
1. Anticancer Activity
A study conducted on a series of substituted benzamides demonstrated that modifications at the nitrogen and aromatic rings significantly influenced their anticancer properties. In vitro assays revealed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
2. Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of benzamide derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacterial strains, indicating moderate antibacterial activity .
3. Anti-inflammatory Mechanisms
In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound was found to significantly reduce levels of TNF-alpha and IL-6 cytokines in vitro, suggesting a potential mechanism for its anti-inflammatory effects .
Comparative Analysis Table
| Biological Activity | Compound Structure Features | Observed Effects |
|---|---|---|
| Anticancer | Substituted benzamide with pyridine | Inhibition of MCF-7 cell growth |
| Antimicrobial | Presence of halogen and methoxy groups | MIC = 32 µg/mL against S. aureus |
| Anti-inflammatory | Functional groups influencing cytokine production | Reduced TNF-alpha and IL-6 levels |
Comparison with Similar Compounds
a) Substituent Effects
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : Features a trifluoromethyl group and isopropyl ether substituent. The trifluoromethyl group enhances lipophilicity and resistance to metabolic degradation compared to the target compound’s cyclopropylmethoxy group .
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Contains a chlorophenyl group and tetrahydrofuran ring. Chlorination typically increases toxicity in organic compounds, as noted in chlorinated benzene derivatives , whereas the target compound’s fluorine substituent may reduce toxicity while maintaining bioactivity.
- N-[2-[[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]amino]-5-(trifluoromethyl)phenyl]-4-fluorobenzamide: Shares a pyridinylaminoethyl chain and trifluoromethyl groups. The dual trifluoromethyl groups in this compound likely enhance binding affinity to hydrophobic targets compared to the target compound’s single formyl-pyridine group .
b) Halogenation Trends
- Chlorination in compounds like cyprofuram and chlorinated benzene derivatives is associated with increased toxicity and biological activity . In contrast, fluorination (as seen in the target compound) often improves metabolic stability and bioavailability without significantly elevating toxicity.
Molecular Data Comparison
Research Implications
- The 3-formyl-2-pyridinyl group in the target compound is understudied in benzamide derivatives. Its electrophilic formyl group could facilitate covalent binding to biological targets, a mechanism absent in non-functionalized pyridine analogs.
- Structural comparisons suggest that fluorine and cyclopropane moieties balance bioactivity and safety, offering a template for designing next-generation agrochemicals with reduced environmental persistence compared to chlorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
